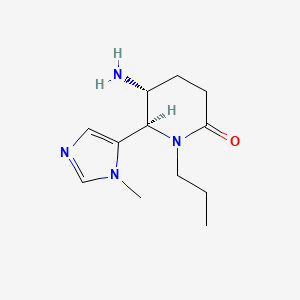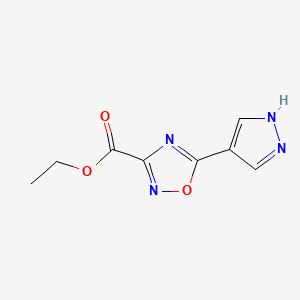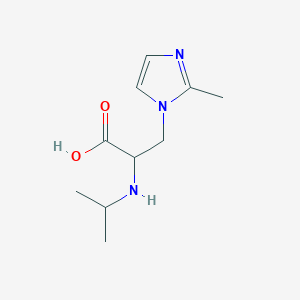
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one is an organic compound with a unique structure that includes a phenyl group, a thioether linkage, and a dihydroxypropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one typically involves the reaction of 2,3-dihydroxypropyl thiol with 1-phenylethan-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which 2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one exerts its effects involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The thioether linkage allows the compound to interact with sulfur-containing amino acids, further influencing its biological activity. These interactions can affect various pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate: This compound has a similar dihydroxypropyl group but differs in the phenyl moiety.
Bisphenol A bis(2,3-dihydroxypropyl) ether: This compound contains two dihydroxypropyl groups linked to a bisphenol A core.
Uniqueness
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one is unique due to its combination of a thioether linkage and a dihydroxypropyl group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H14O3S |
|---|---|
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
2-(2,3-dihydroxypropylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C11H14O3S/c12-6-10(13)7-15-8-11(14)9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2 |
Clé InChI |
WVIZSINEAUUFTK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CSCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


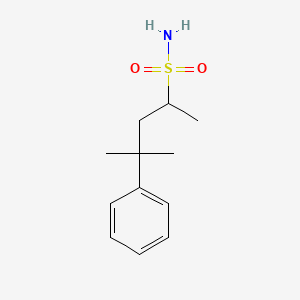
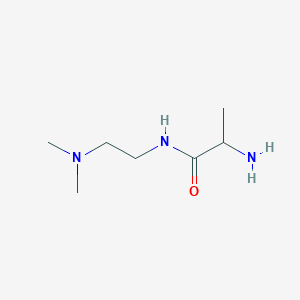

![(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13643440.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13643456.png)


![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)


